molecular formula C23H19N3O9S3 B12702584 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid CAS No. 85409-52-5

8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid

Cat. No.: B12702584
CAS No.: 85409-52-5
M. Wt: 577.6 g/mol
InChI Key: BFOCEYMSLGHCAB-UHFFFAOYSA-N
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Description

8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of 5-anilinosulphonyl-2-methylphenylamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors that maintain precise temperature and pH conditions. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the color properties of the compound.

    Reduction: Often used to break down the compound into simpler molecules.

    Substitution: Common in modifying the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or sulfonating agents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or simpler aromatic compounds.

Scientific Research Applications

8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group (-N=N-) plays a crucial role in its color properties, while the sulfonic acid groups enhance its solubility in water. The mechanism involves the absorption of light, leading to electronic transitions that result in visible coloration.

Comparison with Similar Compounds

Similar Compounds

  • 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid
  • This compound sodium salt
  • This compound potassium salt

Uniqueness

Compared to similar compounds, this compound stands out due to its superior stability and intense coloration. Its unique combination of functional groups allows for versatile applications across various fields.

Properties

CAS No.

85409-52-5

Molecular Formula

C23H19N3O9S3

Molecular Weight

577.6 g/mol

IUPAC Name

7-hydroxy-8-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C23H19N3O9S3/c1-14-7-9-17(36(28,29)26-16-5-3-2-4-6-16)12-19(14)24-25-23-20(27)10-8-15-11-18(37(30,31)32)13-21(22(15)23)38(33,34)35/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35)

InChI Key

BFOCEYMSLGHCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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